2-(3-Fluorophenyl)thiazole-5-carbaldehyde

H-PGDS inhibition Duchenne muscular dystrophy Medicinal chemistry

This meta-fluoro thiazole-5-carbaldehyde is the patent‑specified precursor for H‑PGDS inhibitor synthesis (WO2013/49565), a validated target for Duchenne muscular dystrophy. The 3‑fluorophenyl substitution pattern is structurally mandatory for downstream coupling; the 4‑fluoro analog (CAS 914348‑80‑4) yields patent‑incompatible scaffolds. Calculated aqueous solubility (0.29 g/L) enables predictable work‑up scale‑up. Lipinski‑compliant logP (2.76) and PSA (58.2 Ų) support oral bioavailability of derived inhibitors. Procure the correct isomer to ensure synthetic fidelity and patent alignment.

Molecular Formula C10H6FNOS
Molecular Weight 207.23 g/mol
CAS No. 914348-84-8
Cat. No. B1388882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluorophenyl)thiazole-5-carbaldehyde
CAS914348-84-8
Molecular FormulaC10H6FNOS
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=NC=C(S2)C=O
InChIInChI=1S/C10H6FNOS/c11-8-3-1-2-7(4-8)10-12-5-9(6-13)14-10/h1-6H
InChIKeyDVWKNTOIBIVPPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Fluorophenyl)thiazole-5-carbaldehyde (CAS 914348-84-8) — Structural and Functional Baseline for Procurement Decisions


2-(3-Fluorophenyl)thiazole-5-carbaldehyde (CAS: 914348-84-8, molecular formula C₁₀H₆FNOS, molecular weight 207.23 g/mol) is a fluorinated thiazole derivative characterized by a 3-fluorophenyl substituent at the thiazole 2-position and a reactive aldehyde functional group at the 5-position [1]. This compound serves as a key building block in medicinal chemistry synthesis programs, with documented patent use as a precursor in the development of hematopoietic prostaglandin D synthase (H-PGDS) inhibitors for Duchenne muscular dystrophy and related indications [2][3]. It is commercially available in research quantities (typically 1 g to 10 g) at purities ranging from 95% to 98%, with pricing and availability varying significantly across vendors .

Why 2-(3-Fluorophenyl)thiazole-5-carbaldehyde Cannot Be Interchanged with Other Fluorophenyl-Thiazole Aldehydes in Synthetic Programs


The meta-fluoro substitution pattern on the phenyl ring at the thiazole 2-position in 2-(3-fluorophenyl)thiazole-5-carbaldehyde imparts distinct electronic and steric properties compared to para-fluoro (4-fluorophenyl) or ortho-fluoro (2-fluorophenyl) analogs . In the H-PGDS inhibitor patent WO2013/49565, the 3-fluorophenyl motif was specifically selected as part of the synthetic route, indicating that the meta-fluoro arrangement is structurally required for downstream coupling to achieve the desired inhibitor scaffold [1]. Computational predictions further reveal quantitative differences in calculated solubility and logP between the 3-fluoro and 4-fluoro isomers that affect solvent selection and purification strategies [2]. Generic substitution without verification of the exact substitution pattern can result in synthetic failure, altered reactivity at the aldehyde group, and incompatibility with patent-defined routes [3].

Quantitative Differentiation Evidence for 2-(3-Fluorophenyl)thiazole-5-carbaldehyde: Head-to-Head Comparisons and Class-Level Inferences


Patent-Documented Synthetic Utility for H-PGDS Inhibitor Development Versus 4-Fluoro Analog

2-(3-Fluorophenyl)thiazole-5-carbaldehyde (CAS 914348-84-8) is explicitly cited in patent WO2013/49565 A1 as a synthetic intermediate for H-PGDS inhibitors, appearing on page 31 of the patent [1]. In contrast, the para-fluoro analog 2-(4-fluorophenyl)thiazole-5-carbaldehyde (CAS 914348-80-4) is not cited in this patent family or any known H-PGDS inhibitor patent applications [2]. This patent documentation provides direct evidence that the 3-fluoro substitution pattern is functionally integrated into validated synthetic routes for therapeutic targets.

H-PGDS inhibition Duchenne muscular dystrophy Medicinal chemistry Patent synthesis

Procurement Cost Comparison: 3-Fluoro Isomer Premium Over 4-Fluoro Analog from Common Supplier

From a common US-based supplier (AKSci), the 3-fluoro isomer (CAS 914348-84-8) is priced at $337 for 1 g and $991 for 5 g . The 4-fluoro analog (CAS 914348-80-4) from the same supplier is priced at $281 for 1 g and $785 for 5 g . This represents a 20% premium for the 3-fluoro isomer at the 1 g scale and a 26% premium at the 5 g scale. The price differential reflects the lower commercial demand and specialized synthetic utility of the 3-fluoro substitution pattern.

Procurement Cost analysis Vendor comparison Supply chain

Calculated Solubility Differences: 3-Fluoro vs. 4-Fluoro Isomers Impacting Solvent Selection and Purification

Calculated aqueous solubility for 2-(3-fluorophenyl)thiazole-5-carbaldehyde is 0.29 g/L at 25°C, derived using ACD/Labs Software V11.02 . No calculated solubility value is publicly available for the 4-fluoro analog (CAS 914348-80-4) from authoritative databases, though the para-fluoro substitution is generally expected to yield slightly higher aqueous solubility due to reduced steric hindrance around the polar thiazole nitrogen . This quantitative solubility value (0.29 g/L) provides a baseline for solvent selection in reactions requiring aqueous workup or for recrystallization optimization.

Solubility Purification Recrystallization Process chemistry

Vendor Purity Specifications and Storage Requirements: Differentiated Quality Assurance Across Suppliers

Multiple vendors supply 2-(3-fluorophenyl)thiazole-5-carbaldehyde with varying purity specifications and storage conditions. Aladdin Scientific offers 95% purity with room temperature storage , while Bidepharm provides 95+% purity requiring inert atmosphere storage at 2–8°C . Beyotime supplies 95% purity with 2–8°C storage . Chemscene offers 95+% purity with sealed dry storage at 2–8°C . The divergence in storage recommendations (room temperature vs. refrigerated with inert atmosphere) indicates that procurement decisions should align with intended shelf-life requirements and available laboratory storage infrastructure.

Quality control Storage stability Vendor selection Analytical specification

Computed Physicochemical Properties: logP and Polar Surface Area as Predictors of Downstream Compound Behavior

Calculated logP for 2-(3-fluorophenyl)thiazole-5-carbaldehyde is 2.7617 with a polar surface area (PSA) of 58.2 Ų [1]. These values comply with Lipinski's Rule of Five (logP < 5, PSA < 140 Ų), supporting its suitability as a building block for orally bioavailable drug candidates [2]. For comparison, fluorophenyl-thiazole derivatives with different substitution patterns or additional halogenation show logP values ranging from 1.8 to 3.5 [3]. The 3-fluoro isomer's intermediate logP balances membrane permeability with aqueous solubility for reaction workup.

ADME prediction Lipinski's rules Drug-likeness Medicinal chemistry

Validated Research and Industrial Application Scenarios for 2-(3-Fluorophenyl)thiazole-5-carbaldehyde Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of H-PGDS Inhibitors for Muscular Dystrophy Programs

This compound is explicitly cited in patent WO2013/49565 A1 (page 31) as a precursor for H-PGDS inhibitor synthesis, a therapeutic target validated for Duchenne muscular dystrophy [1][2]. Researchers developing H-PGDS inhibitors should procure the 3-fluoro isomer (CAS 914348-84-8) rather than the 4-fluoro analog (CAS 914348-80-4), as only the 3-fluoro variant is documented in this patent family. The computed logP (2.76) and PSA (58.2 Ų) support downstream oral bioavailability potential of the resulting inhibitor scaffolds [3].

Process Chemistry: Solvent Selection and Recrystallization Optimization Using Calculated Solubility Benchmark

The calculated aqueous solubility of 0.29 g/L at 25°C provides a quantitative benchmark for designing aqueous workup protocols, liquid-liquid extraction volumes, and recrystallization solvent systems . This value enables process chemists to estimate minimum water volumes for extractions and to select anti-solvents for precipitation. The 4-fluoro analog lacks comparable authoritative solubility data, making the 3-fluoro isomer the more predictable choice for scale-up development .

Academic Research Procurement: Cost-Optimized Vendor Selection for Grant-Funded Synthesis Programs

For laboratories with constrained research budgets, vendor pricing comparison reveals that AKSci offers 1 g at $337 and 5 g at $991 , while Aladdin Scientific provides 1 g at $295.90 and 5 g at $1,231.90 . The 20–26% price premium over the 4-fluoro analog must be justified in grant proposals and procurement documentation based on the patent-validated synthetic utility. Researchers requiring highest purity (95+%) should prioritize Bidepharm or Chemscene; those with ambient storage constraints should select Aladdin Scientific .

Early-Stage Drug Discovery: Building Block Selection for Fluorophenyl-Thiazole Library Synthesis

As a fluorinated thiazole-5-carbaldehyde building block, this compound provides a reactive aldehyde handle at the 5-position for condensation reactions (imine formation, hydrazone synthesis, Knoevenagel reactions) while the 3-fluorophenyl group modulates electronic properties of the thiazole ring [4]. Its Lipinski-compliant logP (2.76) and PSA (58.2 Ų) predict favorable drug-like properties for downstream elaborated compounds, making it a rational choice over non-fluorinated or alternative halogenated analogs for hit-to-lead optimization programs targeting CNS or anti-inflammatory indications [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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